N-(furan-2-ylmethyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-FURYLMETHYL)-3-(3-METHOXYPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-FURYLMETHYL)-3-(3-METHOXYPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions. For example, the reaction of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Introduction of the furylmethyl group: This step involves the alkylation of the oxadiazole ring with a furylmethyl halide, typically using a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
Methoxylation: The methoxy group can be introduced through the reaction of the corresponding phenol with a methylating agent such as dimethyl sulfate (DMS) or methyl iodide (MeI) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-FURYLMETHYL)-3-(3-METHOXYPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The furylmethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amines or other reduced products.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles such as amines, thiols, or halides can be employed in substitution reactions, often in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted oxadiazoles depending on the nucleophile used.
Scientific Research Applications
N-(2-FURYLMETHYL)-3-(3-METHOXYPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features and potential biological activities.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Industrial Chemistry: It can serve as an intermediate in the synthesis of other valuable compounds or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-FURYLMETHYL)-3-(3-METHOXYPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets would require further experimental validation and studies.
Comparison with Similar Compounds
Similar Compounds
- N-(2-FURYLMETHYL)-3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
- N-(2-FURYLMETHYL)-3-(3-ETHOXYPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Uniqueness
N-(2-FURYLMETHYL)-3-(3-METHOXYPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is unique due to the specific positioning of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.
Properties
Molecular Formula |
C15H13N3O4 |
---|---|
Molecular Weight |
299.28 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C15H13N3O4/c1-20-11-5-2-4-10(8-11)13-17-15(22-18-13)14(19)16-9-12-6-3-7-21-12/h2-8H,9H2,1H3,(H,16,19) |
InChI Key |
AQTLQIISQKPPGT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(=N2)C(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.